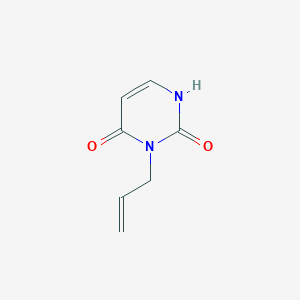
1-(4-Methoxy-2-nitrophenyl)propan-2-one
Overview
Description
1-(4-Methoxy-2-nitrophenyl)propan-2-one is a chemical compound with the CAS Number: 113352-66-2 . It has a molecular weight of 209.2 and its IUPAC name is 1-(4-methoxy-2-nitrophenyl)acetone . It appears as a white to yellow to brown powder or crystals .
Molecular Structure Analysis
The InChI code for 1-(4-Methoxy-2-nitrophenyl)propan-2-one is 1S/C10H11NO4/c1-7(12)5-8-3-4-9(15-2)6-10(8)11(13)14/h3-4,6H,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-(4-Methoxy-2-nitrophenyl)propan-2-one has a density of 1.2±0.1 g/cm3 . Its boiling point is 334.8±27.0 °C at 760 mmHg . The compound does not have a specified melting point .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Reactivity : Research has explored the synthesis of derivatives from acetophenone and 2-nitrobenzaldehyde, including compounds like 3-hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one. The addition of methoxy groups affects the reactivity of acetophenone, influencing the yield of the synthesis (Putri, Soewandi, & Budiati, 2019).
Photoreagents for Protein Crosslinking : 4-Nitrophenyl ethers, including derivatives like 2-methoxy-4-nitrophenyl ethers, have been proposed as effective photoreagents for protein crosslinking and affinity labeling. These ethers are unreactive in the dark but react quantitatively with amines under light irradiation (Jelenc, Cantor, & Simon, 1978).
Electrosynthesis of Nitroso Compounds : The electrosynthesis of nitroso compounds from derivatives of p-nitrophenylserinol, which are structurally similar to 1-(4-Methoxy-2-nitrophenyl)propan-2-one, has been studied. This process involves a "redox" flow cell for producing nitroso derivatives in good yields (Cristea, Moinet, Jitaru, & Popescu, 2005).
Chromogenic Indicator for NADH : A compound structurally related to 1-(4-Methoxy-2-nitrophenyl)propan-2-one, synthesized as a disulfonated tetrazolium salt, proved useful as a chromogenic indicator for NADH and cell viability in scientific studies (Ishiyama, Miyazono, Sasamoto, Ohkura, & Ueno, 1997).
Applications in Molecular and Material Science
Molecular Structures and Solvatochromism : Studies on nitro-α-methoxy-trans-chalcones, closely related to the chemical structure , revealed insights into their crystal structures and solvatochromic properties, which are significant in molecular and material science (Bolte, Schütz, & Bader, 1996).
Corrosion Inhibition : Research into compounds structurally similar to 1-(4-Methoxy-2-nitrophenyl)propan-2-one, like 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one, has shown their efficacy as corrosion inhibitors for metals in specific environments (Hamani et al., 2017).
Photophysical Properties in Solvents : The effect of solvent polarity on the photophysical properties of chalcone derivatives, which are structurally related to the chemical , has been studied. This research contributes to understanding solvent effects on molecular behavior (Kumari, Varghese, George, & Sudhakar, 2017).
Solid State Structure Analysis : Research into the solid-state structure of thiazolidin-4-one derivatives, similar in structure to 1-(4-Methoxy-2-nitrophenyl)propan-2-one, has been conducted using X-ray powder diffraction and DFT studies, contributing to the field of crystallography and solid-state chemistry (Rahmani et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-(4-methoxy-2-nitrophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(12)5-8-3-4-9(15-2)6-10(8)11(13)14/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTPGMMGMTXQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551667 | |
| Record name | 1-(4-Methoxy-2-nitrophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2-nitrophenyl)propan-2-one | |
CAS RN |
113352-66-2 | |
| Record name | 1-(4-Methoxy-2-nitrophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B168278.png)










![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)